DosatiLink-2
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Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for DosatiLink-2 involve complex organic synthesis techniques. The compound is typically synthesized through a series of chemical reactions that include the formation of multiple bonds and the incorporation of various functional groups. Industrial production methods for this compound are designed to ensure high purity and yield, often involving large-scale chemical reactors and stringent quality control measures .
Chemical Reactions Analysis
DosatiLink-2 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
DosatiLink-2 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as leukemia.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of DosatiLink-2 involves its inhibition of the Abelson murine leukemia (ABL) enzyme. This enzyme plays a crucial role in the regulation of cell growth and division. By inhibiting ABL, this compound can disrupt the signaling pathways that promote the proliferation of cancer cells. The molecular targets and pathways involved include the ABL kinase domain and downstream signaling molecules .
Comparison with Similar Compounds
DosatiLink-2 is unique in its specific inhibition of the ABL enzyme. Similar compounds include:
Imatinib: Another ABL inhibitor used in the treatment of chronic myeloid leukemia.
Dasatinib: A multi-targeted kinase inhibitor that also targets ABL.
Nilotinib: A selective inhibitor of the BCR-ABL tyrosine kinase.
Compared to these compounds, this compound offers distinct advantages in terms of its potency and selectivity for the ABL enzyme .
Properties
Molecular Formula |
C65H85Cl2F2N13O15S |
---|---|
Molecular Weight |
1429.4 g/mol |
IUPAC Name |
2-[[6-[4-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[1-[5-[[4-[chloro(difluoro)methoxy]phenyl]carbamoyl]-3-(1H-pyrazol-5-yl)pyridin-2-yl]piperidine-4-carbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C65H85Cl2F2N13O15S/c1-46-4-3-5-53(66)59(46)78-63(86)55-45-72-64(98-55)77-56-43-57(75-47(2)74-56)80-18-20-81(21-19-80)58(83)13-22-87-24-26-89-28-30-91-32-34-93-36-38-95-40-41-96-39-37-94-35-33-92-31-29-90-27-25-88-23-15-70-61(84)48-11-16-82(17-12-48)60-52(54-10-14-73-79-54)42-49(44-71-60)62(85)76-50-6-8-51(9-7-50)97-65(67,68)69/h3-10,14,42-45,48H,11-13,15-41H2,1-2H3,(H,70,84)(H,73,79)(H,76,85)(H,78,86)(H,72,74,75,77) |
InChI Key |
ITAWYPWFFGKDPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C5CCN(CC5)C6=C(C=C(C=N6)C(=O)NC7=CC=C(C=C7)OC(F)(F)Cl)C8=CC=NN8 |
Origin of Product |
United States |
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